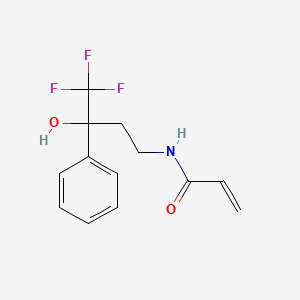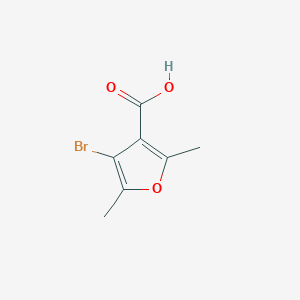
4-Bromo-2,5-dimethyl-3-furoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-2,5-dimethyl-3-furoic acid” is a chemical compound with the molecular formula C7H7BrO3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” contains 18 bonds in total; 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 1 double bond, 5 aromatic bonds, 1 five-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Furane .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 219.03 .Aplicaciones Científicas De Investigación
Synthesis of Antibacterial Compounds
4-Bromo-2,5-dimethyl-3-furoic acid is involved in the synthesis of various bromo and dialkoxy-nitrofuran derivatives, which have been investigated for their antibacterial activities. The synthesis process involves the preparation of 3(4)-bromo-2-furaldehyde from 2-furoic acid, followed by nitration and condensation to afford compounds with significant antibacterial activities. The 4-bromo compounds demonstrated more activity compared to their 3-bromo-isomers and parent compounds, highlighting the potential of this compound in developing new antibacterial agents (Lucca Jm, Xu Ml, Lei Xh, 1986).
Catalytic Synthesis in Biomass Utilization
The compound also plays a role in the catalytic synthesis of 2,5-furandicarboxylic acid (2,5-FDCA) from furoic acid, which is a crucial step in transforming C5-based furfural into C6 derivatives for biomass utilizations. This process presents a novel route to 2,5-FDCA, which is a renewable alternative to p-phthalic acid, using furoic acid derived from furfural. The transformation involves consecutive bromination, esterification, carbonylation, and hydrolysis, showcasing the application of this compound in sustainable chemistry and material science (Sicheng Zhang, Jihong Lan, Zhuqi Chen, Guochuan Yin, Guang-xun Li, 2017).
Anticancer Activity Investigation
Research on dinuclear gallium(III) carboxylate complexes involving 2,5-dimethyl-3-furoic acid has shown promising anticancer activity. The reaction of this acid with trimethylgallium yielded dimeric complexes that were tested against various human tumor cell lines, showing significant activity. This highlights its potential application in the development of new anticancer agents (Milena R Kaluderović, S. Gómez‐Ruiz, B. Gallego, E. Hey‐Hawkins, R. Paschke, G. N. Kalud̄erović, 2010).
Influence on Halogen Bond Strength
4-Bromo-3,5-di(methoxy)benzoic acid, a derivative of this compound, has been studied for its crystal structure, showing significant Br … Br type II halogen bond interactions. This research provides insight into the influence of methoxy-substituents on the strength of halogen bonds, which is crucial for understanding molecular interactions in various chemical and pharmaceutical applications (Pablo A. Raffo, J. P. Marcolongo, Alejandro V. Funes, L. D. Slep, R. Baggio, F. D. Cukiernik, 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
It’s worth noting that brominated compounds often participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in carbon–carbon bond-forming reactions, such as the suzuki–miyaura coupling . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Propiedades
IUPAC Name |
4-bromo-2,5-dimethylfuran-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO3/c1-3-5(7(9)10)6(8)4(2)11-3/h1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUSYVCPBAFOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
857821-46-6 |
Source


|
| Record name | 4-bromo-2,5-dimethylfuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

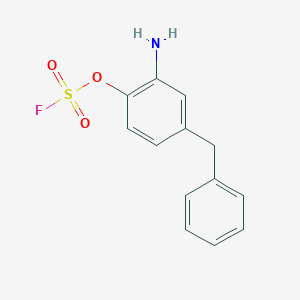

![2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2775064.png)
![N-(3-chlorophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2775066.png)

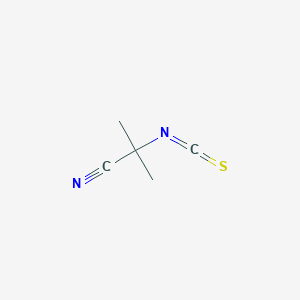
![2-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2775073.png)
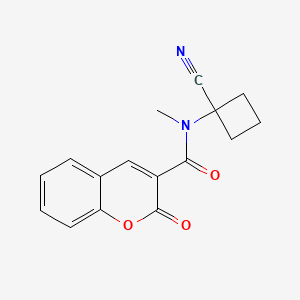
![5-chloro-2-[(4-nitroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2775075.png)
![(Z)-8-(pyridin-4-ylmethyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2775077.png)
![N-Cyclohexyl-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2775079.png)
![5-Fluoro-2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2775080.png)

